

# An In-depth Technical Guide to 5-(Piperazin-1-yl)benzofuran-2-carboxamide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-(Piperazin-1-yl)benzofuran-2-carboxamide

Cat. No.: B143904

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies related to **5-(Piperazin-1-yl)benzofuran-2-carboxamide**. This compound is a critical intermediate in the synthesis of Vilazodone, a dual-acting antidepressant.

## Core Compound Data

All quantitative data for **5-(Piperazin-1-yl)benzofuran-2-carboxamide** has been compiled and is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	245.28 g/mol	[1]
Molecular Formula	C <sub>13</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub>	[1]
CAS Number	183288-46-2	[2][3]
IUPAC Name	5-(piperazin-1-yl)-1-benzofuran-2-carboxamide	
Appearance	White crystalline solid to Pale-yellow/Yellow-brown solid	[4]
Melting Point	>215°C (decomposes)	
Boiling Point	505.3 ± 40.0 °C (Predicted)	
Density	1.268 g/cm <sup>3</sup>	
Solubility	Soluble in dimethylformamide (DMF), dichloromethane, and chloroform.	[4]

## Chemical Structure

The chemical structure of **5-(Piperazin-1-yl)benzofuran-2-carboxamide** is depicted below.

Caption: Chemical structure of **5-(Piperazin-1-yl)benzofuran-2-carboxamide**.

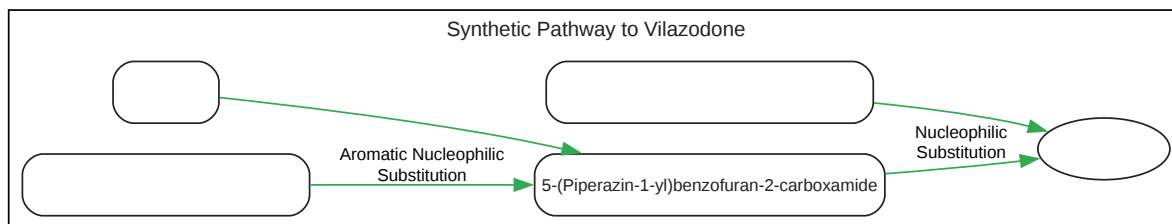
## Synthesis and Experimental Protocols

**5-(Piperazin-1-yl)benzofuran-2-carboxamide** is a key intermediate in the multistep synthesis of the antidepressant drug Vilazodone. Several synthetic routes have been described in the literature, primarily in patents outlining the production of Vilazodone and its precursors. A common approach involves the reaction of a substituted benzofuran with piperazine.

## General Synthetic Workflow

A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable leaving group on the benzofuran ring with piperazine.[5] This is followed by the coupling of the resulting

intermediate with another key fragment to yield Vilazodone.



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Caption: Synthetic pathway to Vilazodone highlighting the role of the title compound.

## Experimental Protocol: Synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxamide

The following is a representative protocol based on literature for the synthesis of **5-(piperazin-1-yl)benzofuran-2-carboxamide** from 5-bromobenzofuran-2-carboxamide and piperazine.[5]

- Reaction Setup: In a suitable reaction vessel, 5-bromobenzofuran-2-carboxamide is combined with an excess of piperazine.
- Reaction Conditions: The mixture is heated to a high temperature, typically around 140°C, and stirred for several hours (e.g., 6 hours) to ensure the completion of the reaction.[5]
- Work-up and Isolation:
  - After the reaction is complete, the mixture is cooled.
  - An acidic solution (e.g., hydrochloric acid) is added to the reaction mixture.
  - The pH is then adjusted to 6-7 using a base (e.g., potassium hydroxide solution).[5]
  - The product is extracted into an organic solvent such as chloroform.

- The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude product can be further purified by recrystallization or column chromatography to obtain **5-(piperazin-1-yl)benzofuran-2-carboxamide** of high purity.

## Subsequent Synthesis of Vilazodone

The synthesized **5-(piperazin-1-yl)benzofuran-2-carboxamide** is then reacted with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile in a nucleophilic substitution reaction to form Vilazodone. [6][7] This reaction is typically carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF) in the presence of a base (e.g., sodium bicarbonate) and a catalyst (e.g., potassium iodide), with heating to around 100°C.[6][7]

## Analytical Methodologies

The purity and identity of **5-(Piperazin-1-yl)benzofuran-2-carboxamide** can be determined using various analytical techniques.

### High-Performance Liquid Chromatography (HPLC)

A common method for analyzing piperazine derivatives is reverse-phase HPLC with UV detection. Due to the lack of a strong chromophore in the piperazine moiety itself, derivatization may be employed for trace analysis.

Illustrative HPLC-UV Method:

- Derivatization Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to create a UV-active derivative.
- Column: A C18 reverse-phase column.
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 35°C.

- Detection: UV detection at a wavelength suitable for the derivative, for instance, 340 nm for the NBD derivative.
- Quantification: The concentration can be determined by comparing the peak area of the sample to that of a standard of known concentration.

## Role in Drug Development

**5-(Piperazin-1-yl)benzofuran-2-carboxamide** is not known to possess significant independent biological activity. Its primary importance lies in its role as a key building block in the synthesis of Vilazodone. Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT<sub>1A</sub> receptor.[8] The efficient and high-purity synthesis of this intermediate is therefore crucial for the manufacturing of Vilazodone.

## Safety Information

As with any chemical, **5-(Piperazin-1-yl)benzofuran-2-carboxamide** should be handled with appropriate safety precautions. It may cause irritation to the skin, eyes, and respiratory tract.[4] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.

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